molecular formula C22H23N3O4S B2435814 Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate CAS No. 627046-44-0

Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate

Cat. No.: B2435814
CAS No.: 627046-44-0
M. Wt: 425.5
InChI Key: NDSRJQYXYYZWNA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(isopropylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate” is a chemical compound with the molecular formula C22H23N3O4S and a molecular weight of 425.5. It’s a derivative of quinoline, a class of compounds known for their pharmaceutical and biological activities .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Schmidt et al. (2019) describe the synthesis of a propeller-shaped mesomeric betaine, demonstrating complex chemical synthesis techniques and structural analysis, highlighting the intricacies of creating and analyzing novel chemical compounds with potential applications in materials science and pharmaceuticals (Schmidt et al., 2019).

Antimicrobial Activities

  • Murthy et al. (2011) synthesized methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, assessed for their antibacterial activities, indicating the potential of such compounds in developing new antibacterial agents (Murthy et al., 2011).

Antifungal and Mosquito Larvicidal Activities

  • Rajanarendar et al. (2010) explore the synthesis of pyrimido[5,4-c]quinolin-5-ones, exhibiting notable antibacterial, antifungal, and mosquito larvicidal activities, suggesting the utility of these compounds in public health and agriculture (Rajanarendar et al., 2010).

Photovoltaic Performance Enhancement

  • Hu et al. (2014) discuss the synthesis of copolymers based on benzodithiophene and quinoxaline, showing improved photovoltaic performance, demonstrating the application of similar compounds in the development of solar cell technology (Hu et al., 2014).

Pharmaceutical Applications

  • Imamoto et al. (2012) focus on the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, pointing towards applications in the synthesis of pharmaceutical ingredients, especially in producing chiral drugs (Imamoto et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available literature, quinoline derivatives have been shown to exhibit a broad range of biological activities . They have been used in drug research and development due to their interesting pharmaceutical and biological activities .

Future Directions

Quinoline derivatives, including the compound , continue to be a subject of interest in drug research and development due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this compound and related derivatives.

Properties

IUPAC Name

methyl 4-(4,6-dioxo-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-11(2)30-22-24-19-18(20(27)25-22)16(17-14(23-19)5-4-6-15(17)26)12-7-9-13(10-8-12)21(28)29-3/h7-11,16H,4-6H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSRJQYXYYZWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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